3-Chloro-2,6-dimethylaniline CAS number and properties
3-Chloro-2,6-dimethylaniline CAS number and properties
An In-Depth Technical Guide to 3-Chloro-2,6-dimethylaniline for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
3-Chloro-2,6-dimethylaniline, identified by the CAS number 26829-77-6 , is a substituted aniline that serves as a versatile and crucial building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a chlorine atom and two methyl groups on the aniline ring, imparts a specific set of steric and electronic properties that make it a valuable intermediate in the synthesis of a range of target molecules, including those with potential applications in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and practical applications of 3-Chloro-2,6-dimethylaniline, with a focus on its utility for researchers and professionals in the field of drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in the laboratory and in scale-up operations. The key properties of 3-Chloro-2,6-dimethylaniline are summarized in the table below.
| Property | Value |
| CAS Number | 26829-77-6 |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| Appearance | White to pale cream or pale brown crystalline powder |
| Melting Point | 30-32 °C |
| Boiling Point | 136-138 °C at 17 mmHg |
| Density | 1.142 g/cm³ |
| Solubility | Slightly soluble in water |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons will likely appear as doublets in the range of 6.5-7.5 ppm. The two methyl groups, being in different chemical environments relative to the chloro and amino groups, may exhibit slightly different chemical shifts, likely appearing as singlets in the range of 2.0-2.5 ppm. The protons of the amine group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-150 ppm), with the carbon attached to the chlorine atom and the carbon bearing the amino group showing characteristic shifts. The two methyl carbons will appear in the upfield region (typically 15-25 ppm).
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IR Spectroscopy: The infrared spectrum will be characterized by the N-H stretching vibrations of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region, and the C-Cl stretch will be visible in the fingerprint region, typically between 600 and 800 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 155. An important feature will be the isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.
Synthesis of 3-Chloro-2,6-dimethylaniline
The synthesis of 3-Chloro-2,6-dimethylaniline is not as widely documented as its 4-chloro isomer. However, a common and logical synthetic route involves the direct chlorination of 2,6-dimethylaniline. A patented process for the synthesis of the related 4-chloro-2,6-dimethylaniline provides valuable insight into the reaction conditions that can be adapted for the synthesis of the 3-chloro isomer.[2] The key is to control the regioselectivity of the chlorination.
The general approach involves the reaction of 2,6-dimethylaniline with a suitable chlorinating agent in an inert organic solvent. The choice of chlorinating agent and reaction conditions is crucial to favor the formation of the 3-chloro isomer over other isomers.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 3-Chloro-2,6-dimethylaniline.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Chloro-2,6-dimethylaniline is governed by the interplay of its three substituents: the activating amino and methyl groups, and the deactivating chloro group. This unique combination of electronic and steric effects makes it a valuable synthon for accessing a variety of more complex molecules.
Electrophilic Aromatic Substitution
The amino group is a powerful activating group and is ortho, para-directing.[3] The two methyl groups are also activating and ortho, para-directing. Conversely, the chlorine atom is a deactivating group but is also ortho, para-directing. In 3-Chloro-2,6-dimethylaniline, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. Positions 2 and 6 are blocked by the methyl groups. Therefore, electrophilic substitution is strongly directed to the 4-position. The chlorine at the 3-position will have a deactivating effect on the ring, but the combined activating effect of the amino and methyl groups will still allow for electrophilic substitution to occur, predominantly at the 4-position.
N-Acylation: A Gateway to Amide Derivatives
A fundamental and highly useful reaction of 3-Chloro-2,6-dimethylaniline is N-acylation. This reaction involves the treatment of the aniline with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide. This transformation is pivotal in drug synthesis, as the resulting amide bond is a common feature in many pharmaceutical compounds. The synthesis of the local anesthetic Lidocaine, for instance, involves the N-acylation of the closely related 2,6-dimethylaniline with chloroacetyl chloride.[4][5] A similar protocol can be applied to 3-Chloro-2,6-dimethylaniline.
Experimental Protocol: N-Acylation of 3-Chloro-2,6-dimethylaniline
This protocol is adapted from established procedures for the N-acylation of substituted anilines.[4][6]
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Reaction Setup: In a dry 250 mL conical flask, dissolve 3-Chloro-2,6-dimethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
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Reagent Addition: While stirring the solution, slowly add the acylating agent (e.g., chloroacetyl chloride, 1.1 eq). If using an inert solvent, a base such as potassium carbonate or pyridine may be added to neutralize the HCl byproduct.[6]
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a designated period (e.g., 30 minutes to 3 hours).[4][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is worked up to isolate the product. If glacial acetic acid is used as the solvent, the mixture can be poured into cold water to precipitate the amide product.[5] If an inert solvent was used, an aqueous wash is performed to remove any salts, followed by drying of the organic layer.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-acylated product.[6]
Caption: General workflow for the N-acylation of 3-Chloro-2,6-dimethylaniline.
Diazotization and Sandmeyer Reactions
The primary amino group of 3-Chloro-2,6-dimethylaniline can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[7] The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups through Sandmeyer or related reactions.[8][9] This opens up synthetic pathways to introduce substituents such as -Cl, -Br, -CN, -OH, and -F (via the Balz-Schiemann reaction) at the position of the original amino group.
Caption: Synthetic utility of 3-Chloro-2,6-dimethylaniline via diazotization.
Applications in Drug Development and Advanced Synthesis
While 3-Chloro-2,6-dimethylaniline may not be a direct precursor to a widely known blockbuster drug, its value lies in its role as a versatile intermediate for the synthesis of more complex and sterically hindered molecules. For example, the related compound, 3-chloro-2,6-diethylaniline, has been used to synthesize 4,4′-methylenebis(3-chloro-2,6-diethylaniline), a molecule of interest as a curing agent for resins and as a building block for sterically demanding ligands in catalysis. This demonstrates the utility of this class of substituted anilines in creating larger, functional molecules.
The N-acylated derivatives of 3-Chloro-2,6-dimethylaniline are of particular interest in drug discovery. The introduction of various acyl groups can lead to a library of compounds with diverse biological activities. The principles of its reactivity are directly applicable to the synthesis of local anesthetics like lidocaine, which is derived from 2,6-dimethylaniline.[4][5] The chloro-substituent in the 3-position can be exploited to modulate the electronic and lipophilic properties of the final molecule, which is a key strategy in medicinal chemistry to optimize drug efficacy and pharmacokinetic profiles.
Safety and Handling
3-Chloro-2,6-dimethylaniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and may cause skin and serious eye irritation.[1] It is also suspected of causing respiratory irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place in a tightly sealed container.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-2,6-dimethylaniline is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and materials science. Its unique substitution pattern provides a platform for a range of chemical transformations, including electrophilic aromatic substitution and N-acylation, allowing for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage this compound in their synthetic endeavors.
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